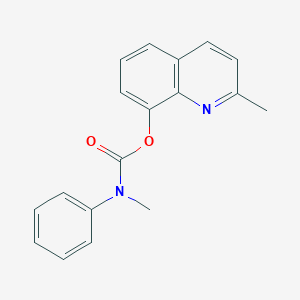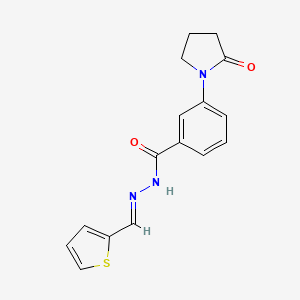![molecular formula C18H20N2O2S B5505409 N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)
N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide is a chemical compound with potential applications in various fields, including medicinal chemistry. Its synthesis, structure, and properties are of interest for scientific research and development.
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of related benzamide derivatives and their complexes has been explored, demonstrating intricate reaction mechanisms and conditions (Adhami et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using techniques like X-ray crystallography, as seen in studies of similar compounds. This allows for precise determination of bond lengths, angles, and overall molecular geometry (Fernandes et al., 2012).
Chemical Reactions and Properties
Benzamide derivatives often undergo various chemical reactions, leading to the formation of complex structures. For instance, Bischler-Napieralski reaction has been used to synthesize specific pyrrole derivatives from benzamides (Browne et al., 1981).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility and melting point, can be influenced by the nature of the substituents on the benzamide ring. These properties are crucial for determining the compound's suitability in various applications.
Chemical Properties Analysis
Chemical properties like reactivity, stability, and interaction with other molecules are key to understanding the compound's potential uses. For example, the synthesis and characterization of various benzamide derivatives provide insights into their potential biological applications and interactions with biological molecules (Saeed et al., 2015).
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide exhibits herbicidal properties. A study by Viste, Cirovetti, and Horrom (1970) on a similar compound, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, revealed its effectiveness against annual and perennial grasses. This compound shows potential for agricultural applications in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Heterocyclic Synthesis
The compound's derivatives are useful in synthesizing various heterocyclic compounds, as demonstrated by Bakhite, Radwan, and El-Dean (2000). They synthesized novel pyridothienopyrimidines, pyridothienopyrimidothiazines, and other related compounds, indicating its utility in creating diverse heterocyclic structures (Bakhite, Radwan, & El-Dean, 2000).
Bulk Heterojunction Solar Cells
In the field of renewable energy, Chu et al. (2011) researched the impact of morphology control in polycarbazole-based bulk heterojunction solar cells. The study involved the use of compounds like N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide to improve the domain structure and hole mobility in solar cells, enhancing their photovoltaic performance (Chu et al., 2011).
Antimicrobial Studies
Tayade, R. Shekar, and Rahim Shekar (2012) synthesized 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine, demonstrating its relevance in pharmaceutical and medicinal chemistry for antimicrobial applications (Tayade, R. Shekar, & Rahim Shekar, 2012).
Antiinflammatory Agents
A study on substituted benzamides as non-acidic antiinflammatory drugs, including derivatives of N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide, was conducted by Parate, Chaturvedi, and Kant (2005). They applied 3D-quantitative structure-activity relationship analysis, indicating its potential as an antiinflammatory agent (Parate, Chaturvedi, & Kant, 2005).
Nanostructured Polymer Synthesis
Mallakpour and Soltanian (2011) utilized similar compounds in the synthesis of novel chiral nanostructured poly(esterimide)s. These polymers, containing amino acids and specific linkages, exhibit thermal stability and solubility, suitable for advanced material applications (Mallakpour & Soltanian, 2011).
Eigenschaften
IUPAC Name |
N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12-13(2)23-17(15(12)18(22)20-10-6-7-11-20)19-16(21)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKBBDKOPGEUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N2CCCC2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)
![methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)
![2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)
![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)




![(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone](/img/structure/B5505405.png)
![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)
![2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5505422.png)
![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)
